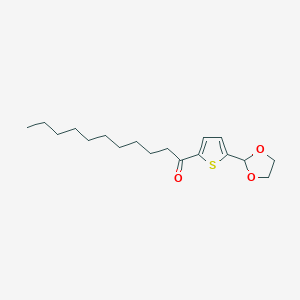

癸基 5-(1,3-二氧戊环-2-基)-2-噻吩基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

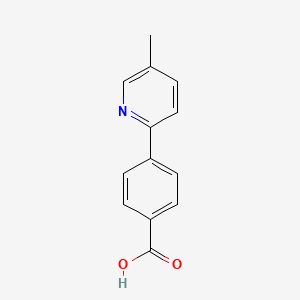

The compound is a complex organic molecule that contains a 1,3-dioxolane ring and a thiophene ring . 1,3-dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Synthesis Analysis

The synthesis of 1,3-dioxolan-2-ylnucleosides and related chemistry has been described in the literature . It has been shown that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .

Chemical Reactions Analysis

1,3-dioxolanes can undergo various chemical reactions. For example, they can react with silylated bases to give [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides . They can also be oxidized in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 to give esters .

科学研究应用

寡核苷酸合成中的保护基团癸基 5-(1,3-二氧戊环-2-基)-2-噻吩基酮,1,3-二氧戊环-2-基的衍生物,已被用作核苷酸中的羟基保护基团。它与寡核苷酸合成中使用的 DMTr 策略兼容,展示了其在基因工程和分子生物学领域的潜力(Karwowski、Seio 和 Sekine,2007 年)。

抗氧化剂特性和分子建模与所讨论的化学结构相关的二-2-噻吩基酮衍生物已显示出显着的抗氧化活性。使用量子化学计算评估了这些化合物对亲核、亲电和自由基攻击的反应性,突出了它们在药物化学中的潜力(Althagafi,2022 年)。

催化和合成化学该化合物已参与与催化亲核加成/环化反应相关的研究,表明其在创建复杂有机分子中的作用。这证明了其在合成化学中的重要性,特别是在 5-亚烷基-1,3-二氧戊环衍生物的合成中(Wang 等人,2015 年)。

酮和醛的室温保护癸基 5-(1,3-二氧戊环-2-基)-2-噻吩基酮及其衍生物已用于在室温下保护酮或醛。这个过程在有机合成中很重要,特别是在处理需要温和反应条件的敏感分子时(Hassner、Bandi 和 Panchgalle,2012 年)。

笼罩化合物的感光特性类似于癸基 5-(1,3-二氧戊环-2-基)-2-噻吩基酮的化合物已被用于笼罩羰基化合物,使其具有感光性。这一特性对于开发光敏材料和分子至关重要,这些材料和分子在暴露于特定光波长后可以被激活或释放(Kostikov、Malashikhina 和 Popik,2009 年)。

未来方向

Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis and properties of similar compounds have been studied for their potential as inhibitors of HIV and as potential antibacterial and antifungal compounds .

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCSRDWQJABFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641880 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |

CAS RN |

898771-98-7 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)